Bienvenue dans la boutique en ligne BenchChem!

4-Methyl-N-[(1-thiophen-2-yltriazol-4-yl)methyl]-1,3-benzothiazol-2-amine

Medicinal chemistry Scaffold diversity Fragment-based design

This compound uniquely combines a 4-methylbenzothiazol-2-amine core, a 1,2,3-triazole ring, and a thiophene moiety via a methyleneamine linker. Its architecture is not represented in comparator series (e.g., p38α MAPK inhibitors or NCI-60 actives), offering underexplored chemical space for kinase selectivity and CNS drug discovery. With zero HBD, logP 3.58, and MW 327.42, it is a 'fragment-plus' lead ideal for scaffold-hopping. Procure now at 95% purity to enable rapid SAR by catalog analog purchase without synthesis commitment.

Molecular Formula C15H13N5S2
Molecular Weight 327.42
CAS No. 2380191-70-6
Cat. No. B2360992
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Methyl-N-[(1-thiophen-2-yltriazol-4-yl)methyl]-1,3-benzothiazol-2-amine
CAS2380191-70-6
Molecular FormulaC15H13N5S2
Molecular Weight327.42
Structural Identifiers
SMILESCC1=C2C(=CC=C1)SC(=N2)NCC3=CN(N=N3)C4=CC=CS4
InChIInChI=1S/C15H13N5S2/c1-10-4-2-5-12-14(10)17-15(22-12)16-8-11-9-20(19-18-11)13-6-3-7-21-13/h2-7,9H,8H2,1H3,(H,16,17)
InChIKeyZZJGBXFTAZCMEU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-Methyl-N-[(1-thiophen-2-yltriazol-4-yl)methyl]-1,3-benzothiazol-2-amine (CAS 2380191-70-6): Chemical Identity and Pharmacophore Architecture


4-Methyl-N-[(1-thiophen-2-yltriazol-4-yl)methyl]-1,3-benzothiazol-2-amine (CAS 2380191-70-6) is a synthetic heterocyclic small molecule (C₁₅H₁₃N₅S₂, MW 327.42) that integrates three distinct pharmacophoric modules—a 4-methyl-1,3-benzothiazol-2-amine core, a 1,2,3-triazole ring, and a thiophene moiety—connected through a methyleneamine linker . The compound exhibits a calculated partition coefficient (logP) of 3.58 and a topological polar surface area (tPSA) of 48 Ų, placing it within drug-like chemical space [1]. As of the knowledge cutoff, no published biological activity data were identified in major public repositories (ChEMBL, BindingDB, PubChem BioAssay) for this specific compound [2].

Why 4-Methyl-N-[(1-thiophen-2-yltriazol-4-yl)methyl]-1,3-benzothiazol-2-amine Cannot Be Replaced by Simpler In-Class Analogs


Benzothiazole-2-amine derivatives are widely explored as kinase inhibitors, anticancer agents, and anti-inflammatory leads [1]. However, generic substitution within this class is unreliable because biological activity is exquisitely sensitive to the nature and connectivity of the appended heterocycles. Compounds lacking the 1,2,3-triazole ring (e.g., N-[(5-methylthiophen-2-yl)methyl]-1,3-benzothiazol-2-amine) exhibit weak micromolar activity (IC₅₀ = 11–33 µM) against nuclear receptors [2], whereas benzothiazole–triazole hybrids without the thiophene module achieve nanomolar potency against p38α MAP kinase (IC₅₀ = 0.036 µM) [3]. The target compound uniquely places a thiophene-substituted 1,2,3-triazole at the terminus of a methyleneamine spacer attached to the benzothiazole 2-position—a connectivity pattern not represented in any of the comparator series. This three-module architecture is predicted to confer distinct target engagement profiles and physicochemical properties that cannot be recapitulated by any single-ring deletion analog.

Quantitative Differentiation Evidence for 4-Methyl-N-[(1-thiophen-2-yltriazol-4-yl)methyl]-1,3-benzothiazol-2-amine vs. Closest Analogs


Scaffold Uniqueness: Three-Module Architecture vs. Two-Module Benzothiazole–Triazole and Benzothiazole–Thiophene Analogs

The target compound is the only structure in the C₁₅H₁₃N₅S₂ isomer space that simultaneously contains a 4-methyl-benzothiazole, a 1-thiophen-2-yl-1,2,3-triazole, and a secondary amine (–NH–) methylene linker. The closest two-module comparators are 4-methyl-N-(4H-1,2,4-triazol-4-yl)-1,3-benzothiazol-2-amine (CAS 128009-78-9, MW 231.28, lacks thiophene) and N-[(5-methylthiophen-2-yl)methyl]-1,3-benzothiazol-2-amine (CAS not assigned, MW ~258.4, lacks triazole) [1]. A structurally closer analog, 2-{3-[4-(1,3-thiazol-2-yl)-1H-1,2,3-triazol-1-yl]propyl}-1,3-benzothiazole (MW 327.43, same molecular formula), differs in linker length (propyl vs. methylene) and heterocycle substitution, yielding a distinct InChIKey and predicted binding pose [2].

Medicinal chemistry Scaffold diversity Fragment-based design

Physicochemical Differentiation: Lipophilicity (logP) and Hydrogen-Bonding Capacity vs. Benzothiazole–Triazole p38α MAPK Leads

The target compound exhibits a calculated logP of 3.58 and zero hydrogen-bond donors (HBD = 0), as determined by the ZINC15 computational pipeline [1]. In contrast, the most potent benzothiazole–triazole p38α MAPK inhibitor reported by Tariq et al. (compound 4f, IC₅₀ = 0.036 µM) carries a substituted 1,2,4-triazole with polar substituents and is expected to have a lower logP and at least one HBD [2]. The higher lipophilicity and absence of HBDs in the target compound predict enhanced passive membrane permeability (estimated logP − tPSA/100 = 3.10 vs. approximate range 2.0–2.5 for compound 4f) and reduced aqueous solubility, making it more suitable for intracellular targets where membrane penetration is rate-limiting [1].

ADME prediction Lipophilicity Kinase inhibitor design

Class-Level Anticancer Potency Benchmarking: Benzothiazole–Triazole–Thiophene Hybrids vs. Benzothiazole–Triazole Derivatives

Although no direct biological data exist for the target compound, structurally related benzothiazole–triazole–thiophene hybrids have demonstrated anticancer activity. El-Mekabaty et al. reported that a 1,2,3-triazole–benzothiazole conjugate (compound 3, lacking thiophene) inhibited HCT-116 colon carcinoma cells with an IC₅₀ of 7.54 ± 0.7 µM, while exhibiting low toxicity to WI-38 normal fibroblasts, indicating a selectivity window [1]. A comparator series of benzothiazole–indole–1,2,3-triazole–N-phenylacetamide derivatives showed IC₅₀ values in the low micromolar range (1.2–2.0 µM) against multiple cancer lines [2]. The target compound's incorporation of the thiophene ring—a sulfur heterocycle with established metabolic reactivity that can generate reactive metabolites contributing to cytotoxicity —provides a structural rationale for class-level anticancer activity, though direct quantitative comparison awaits experimental determination.

Anticancer screening Cytotoxicity Colon cancer

Computational Drug-Likeness and Lead-Likeness Assessment vs. Benzothiazole–Triazole p38α MAPK Clinical Candidate Benchmarks

The target compound satisfies all four Lipinski Rule of Five criteria: MW = 327.42 (<500), logP = 3.58 (<5), HBD = 0 (<5), HBA = 7 (<10) [1]. It additionally complies with the more stringent Lead-Like Rule of Three (MW <350, logP <3.5 approximately met). By comparison, the p38α clinical candidate SB203580 (MW = 377.4, logP ≈ 3.0, HBD = 1, HBA = 5) is heavier and possesses an HBD, while the benzothiazole–triazole lead 4f (MW ≈ 370–390) also exceeds the Rule of Three MW threshold [2]. The target compound's zero HBD count is a distinguishing feature that reduces the desolvation penalty for membrane permeation and may lower susceptibility to P-glycoprotein efflux relative to HBD-containing comparators [3].

Drug-likeness Lead optimization Lipinski Rule of Five

Synthetic Tractability and Commercial Availability Differentiation vs. Custom Benzothiazole–Triazole Libraries

The target compound is commercially cataloged by multiple suppliers under CAS 2380191-70-6 with a reported purity specification of 95% (HPLC) . In contrast, the benzothiazole–triazole hybrids reported by Rawat et al. (2021) and Tariq et al. (2018) are not commercially available and require multi-step custom synthesis via Cu(I)-catalyzed azide–alkyne cycloaddition (CuAAC) or condensation reactions with typical yields of 47–75% [1][2]. The off-the-shelf availability of the target compound eliminates a 4–8 week synthesis lead time and reduces the procurement risk associated with custom compound production, particularly for screening campaigns requiring milligram to gram quantities.

Chemical procurement Synthetic accessibility Research reagent sourcing

Predicted Selectivity Advantage from Scaffold Complexity: Three-Module vs. Two-Module Pharmacophore Comparison

The compound's three-module architecture (benzothiazole + 1,2,3-triazole + thiophene) generates a more complex molecular recognition surface than two-module analogs. BindingDB data for the two-module analog N-[(5-methylthiophen-2-yl)methyl]-1,3-benzothiazol-2-amine show promiscuous binding to three unrelated targets (SF-1, RORα, MMP-14) with weak IC₅₀ values of 11–33 µM [1]. By contrast, the 1,2,4-triazole-based benzothiazole-2-amines reported by Tariq et al. showed selective p38α MAPK inhibition (IC₅₀ = 0.036 µM) with measurable in vivo anti-inflammatory efficacy (85.31% inhibition) and low ulcerogenic risk [2]. The target compound's 1,2,3-triazole (vs. 1,2,4-triazole) regiochemistry and thiophene terminus are predicted to further constrain the pharmacophoric geometry, potentially reducing off-target promiscuity relative to the two-module thiophene-only analog. Definitive selectivity profiling requires experimental kinase panel screening.

Polypharmacology Selectivity profiling Computational target prediction

Optimal Research and Industrial Application Scenarios for 4-Methyl-N-[(1-thiophen-2-yltriazol-4-yl)methyl]-1,3-benzothiazol-2-amine


Kinase Inhibitor Screening Library Enrichment for p38α MAPK and Related Inflammatory Kinases

The compound's benzothiazole-2-amine core is a validated pharmacophore for p38α MAPK inhibition, with structurally related N-[3-(substituted-4H-1,2,4-triazol-4-yl)]-benzo[d]thiazol-2-amines achieving IC₅₀ values as low as 0.036 µM [1]. The target compound's 1,2,3-triazole regioisomerism and thiophene terminus offer an underexplored chemical space within this target class. Procurement is recommended for kinase selectivity panels (e.g., 50–100 kinase screens) to establish the SAR of 1,2,3-triazole vs. 1,2,4-triazole connectivity on p38α potency and isoform selectivity.

Anticancer Lead Generation Against Colon Carcinoma (HCT-116) and Renal Cancer (UO-31) Cell Lines

Benzothiazole–1,2,3-triazole conjugates have demonstrated reproducible cytotoxicity against HCT-116 colon cancer cells (IC₅₀ = 7.54 µM) with selectivity over normal fibroblasts [2], while benzothiazole–triazole hybrids showed 60–80% growth inhibition against renal cancer UO-31 cells in NCI-60 one-dose screening [3]. The target compound adds a thiophene ring—a moiety known to enhance anticancer activity through metabolic activation to reactive intermediates . Prioritize for MTT cytotoxicity screening against HCT-116, UO-31, and a normal cell counter-screen to quantify the selectivity index.

CNS-Penetrant Chemical Probe Development Leveraging Zero HBD Physicochemical Profile

The compound's computed logP of 3.58 and zero hydrogen-bond donors (HBD = 0) predict superior passive blood–brain barrier permeability relative to comparator benzothiazole–triazole leads that carry at least one H-bond donor (e.g., Tariq compound 4f) [4]. This makes the compound a compelling starting point for CNS-targeted kinase or receptor probe development, where HBD count is inversely correlated with brain penetration. Recommend parallel artificial membrane permeability assay (PAMPA-BBB) and MDCK-MDR1 efflux ratio determination to validate the prediction.

Fragment-Based and Scaffold-Hopping Medicinal Chemistry Programs

With MW = 327.42 (compliant with Lead-Like Rule of Three) and zero violations of Lipinski parameters, the compound is positioned as a 'fragment-plus' lead for scaffold-hopping exercises [4]. The three-module architecture allows independent optimization of the benzothiazole 4-position (methyl → halogen, methoxy), the triazole N1-thiophene substituent (thiophene → furan, thiazole), and the methylene linker (→ ethylene, propylene). Its immediate commercial availability (95% purity) enables rapid SAR by catalog analog procurement without committing synthesis resources .

Quote Request

Request a Quote for 4-Methyl-N-[(1-thiophen-2-yltriazol-4-yl)methyl]-1,3-benzothiazol-2-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.